molecular formula C22H18N2O2 B4688363 2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide

2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide

Cat. No. B4688363
M. Wt: 342.4 g/mol
InChI Key: BFDDKYRJKNXVDK-CCEZHUSRSA-N
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Description

2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the class of compounds known as chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and histone deacetylase. Additionally, it has been found to modulate the activity of various signaling pathways involved in inflammation and immune response, such as NF-κB and MAPK.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antimicrobial activity against various bacterial strains. Additionally, it has been shown to exhibit excellent thermal and photophysical properties, making it a potential candidate for the development of OLEDs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide is its diverse biological activities, making it a potential candidate for the development of novel therapeutic agents. Additionally, its excellent thermal and photophysical properties make it a potential candidate for the development of OLEDs. However, one of the major limitations is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide. One potential direction is the development of novel therapeutic agents based on its anticancer and anti-inflammatory activities. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Furthermore, the development of novel synthetic methods for the preparation of this compound with improved solubility and yield is another potential direction for future research.

Scientific Research Applications

2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Additionally, it has been found to possess potential applications in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.

properties

IUPAC Name

2-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c23-22(26)19-8-4-5-9-20(19)24-15-14-21(25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,24H,(H2,23,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDKYRJKNXVDK-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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